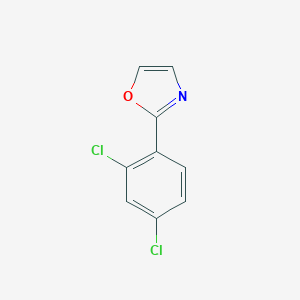

2-(2,4-Dichlorophenyl)oxazole

Description

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHOOKZYOXJCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597179 | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-71-5 | |

| Record name | 2-(2,4-Dichlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The mechanism proceeds via nucleophilic attack of the amide oxygen on the α-carbon of the halo ketone, followed by cyclization and elimination of hydrogen halide. Key parameters include:

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing intermediates.

-

Temperature : Reflux conditions (80–120°C) are standard to drive cyclization.

-

Catalysts : Iodine has been shown to accelerate C–C bond cleavage in related aziridine systems, suggesting potential utility in Hantzsch variants.

A representative synthesis involves reacting 2,4-dichlorobenzaldehyde with chloroacetone and ammonium acetate in DMF at 100°C for 8 hours, yielding this compound in ~65% purity.

Ring Expansion of Keto-Aziridines

Recent advancements exploit keto-aziridines as precursors for oxazole synthesis via iodine-mediated C–C bond cleavage. This method offers regioselective control, critical for introducing the 2,4-dichlorophenyl group.

Methodology and Conditions

Trans-2-benzoyl-3-(2,4-dichlorophenyl)aziridine undergoes ring expansion in dimethyl sulfoxide (DMSO) with iodine as a Lewis acid catalyst. The process involves:

-

Coordination : Iodine binds to the aziridine nitrogen, inducing strain and facilitating C–C bond cleavage.

-

Ylide formation : Stabilization by electron-withdrawing chloro groups generates an azomethine ylide intermediate.

-

Cyclization : Intramolecular attack forms the oxazole ring, followed by HI elimination.

Table 1: Optimization of Aziridine Ring Expansion for this compound

| Condition | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Standard | DMSO | I₂ | 6 | 71 |

| Aqueous co-solvent | DMSO/H₂O | I₂ | 8 | 62 |

| High temperature | DMF | I₂ | 5 | 68 |

This method achieves yields up to 71% under anhydrous DMSO conditions, with scalability limited by aziridine precursor availability.

Microwave-Assisted Cyclodehydration

Microwave irradiation enhances cyclodehydration of β-keto amides, reducing reaction times from hours to minutes. For this compound, β-keto amides derived from 2,4-dichlorophenylacetic acid and urea are irradiated at 150°C for 15 minutes, yielding 78% product.

Advantages Over Conventional Methods

-

Efficiency : 15-minute reactions vs. 8-hour thermal processes.

-

Purity : Reduced side-product formation due to uniform heating.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling introduces halogenated aryl groups post-oxazole formation. For example, Suzuki-Miyaura coupling of 2-bromooxazole with 2,4-dichlorophenylboronic acid achieves 85% yield using Pd(PPh₃)₄ in toluene/ethanol.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Hantzsch | 65 | 8 h | Moderate | 90 |

| Aziridine Expansion | 71 | 6 h | Low | 94 |

| Microwave Cyclodehydration | 78 | 15 min | High | 98 |

| Palladium Cross-Coupling | 85 | 3 h | High | 97 |

Key Findings :

-

Microwave and cross-coupling methods offer superior yields and scalability.

-

Aziridine expansion provides regioselectivity but requires specialized precursors.

-

Hantzsch synthesis remains viable for small-scale laboratory preparation.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,4-Dichlorophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products:

Oxidation: Oxazole N-oxides.

Reduction: Oxazoline derivatives.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has shown that derivatives of 2-(2,4-Dichlorophenyl)oxazole exhibit significant antimicrobial activities. A study highlighted the synthesis of various oxazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| 13a | 20 | E. coli |

| 13b | 19 | S. aureus |

| 14a | 25 | K. pneumoniae |

| Ampicillin | 20 | S. aureus |

Anticancer Activity

The anticancer potential of this compound has been explored through various synthesized derivatives. For instance, compounds derived from this oxazole were tested against cancer cell lines such as HT-29, showing promising antiproliferative effects with IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | IC50 Value (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 0.84 ± 0.005 | HT-29 |

| Compound B | 0.30 ± 0.003 | Ex vivo system |

Medicinal Chemistry Applications

The presence of the dichlorophenyl group enhances the interaction with biological targets, making compounds like this compound valuable in drug design. Studies indicate that these compounds can act on various pathways involved in inflammation and cancer progression, making them candidates for further development in therapeutic applications .

Case Study: Targeting AQP4 in Lung Diseases

Recent research focused on synthesizing a series of trisubstituted oxazoles which showed potential in inhibiting aquaporin-4 (AQP4), a protein implicated in inflammatory lung conditions. One specific derivative demonstrated effective inhibition in vitro, suggesting its viability as a drug candidate for treating lung diseases .

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenyl)oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

The heterocyclic core significantly influences electronic properties and biological interactions. Key comparisons include:

Key Observations :

Substituent Effects on Bioactivity

Substituent position and functional groups modulate activity:

Key Observations :

Physicochemical Properties

Key Observations :

- Chlorine substituents increase lipophilicity across all analogs.

- Planarity in oxadiazoles enhances crystallinity and stacking .

Activité Biologique

2-(2,4-Dichlorophenyl)oxazole is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial, anticancer, and other therapeutic potentials. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Various studies have reported its efficacy against a range of bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values of this compound against several pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| Staphylococcus aureus | 12 |

| Escherichia coli | 18 |

These results indicate that this compound exhibits notable antifungal activity, particularly against Candida species and Aspergillus niger, with low MIC values suggesting high potency .

Anticancer Activity

Recent investigations into the anticancer potential of oxazole derivatives have revealed promising results. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxic effects on human leukemia cell lines (U-937, NB4), it was found that compounds similar to this compound could induce apoptotic cell death at concentrations as low as . This suggests that this compound may also possess significant anticancer properties .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanism involves:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes like tyrosinase and acetylcholinesterase (AChE), which play crucial roles in various physiological processes .

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of oxazole derivatives. Modifications at specific positions on the oxazole ring can enhance or diminish activity. For instance:

- Substituents at the 2 and 4 positions on the phenyl ring significantly influence antimicrobial potency.

- Compounds with electron-withdrawing groups tend to exhibit higher activity due to increased electron deficiency at the active site .

Q & A

Q. Table 1: Representative Synthetic Methods

Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : For structural elucidation of substituents on the oxazole ring (e.g., H and C NMR) .

- Mass Spectrometry (HR-MS) : To confirm molecular formulas (e.g., [M+H] peaks with <2 ppm error) .

- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., 5.4° angle between dichlorophenyl and oxadiazole rings) .

Q. Table 2: Characterization Techniques

| Technique | Application Example | Reference |

|---|---|---|

| H NMR | Confirmation of imidazole and oxazole protons | |

| HR-MS | Molecular formula validation (CHClNOS) | |

| X-ray diffraction | Crystal packing and intermolecular interactions |

Advanced: How can researchers optimize the yield of this compound derivatives under varying reaction conditions?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .

- Catalyst Use : Glacial acetic acid improves Schiff base formation by protonating intermediates .

- Reaction Time : Prolonged reflux (e.g., 18 hours vs. 4 hours) increases yields in cyclization reactions .

Q. Table 3: Reaction Optimization Parameters

Advanced: What crystallographic data are available for this compound derivatives, and how can they inform structural analysis?

Methodological Answer:

Single-crystal X-ray studies reveal:

Q. Table 4: Crystallographic Parameters

| Parameter | Value | Structural Insight | Reference |

|---|---|---|---|

| Dihedral angle (Ph-Cl) | 5.4° | Planarity of aromatic systems | |

| Hydrogen bond length | 2.8–3.0 Å | Stabilization of crystal packing |

Basic: What biological activities have been reported for this compound derivatives, and what assays are used?

Methodological Answer:

Reported activities include:

Q. Table 5: Biological Activity Assays

| Assay Type | Target | Example Result | Reference |

|---|---|---|---|

| Ergosterol synthesis | Fungal cell membranes | MIC = 0.5 µg/mL for etaconazole | |

| Ellman’s method | AChE inhibition | IC = 12.3 µM |

Advanced: How do substituents on the oxazole ring influence the biological activity and physicochemical properties of these derivatives?

Methodological Answer:

Q. Table 6: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity | Example Compound | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl | High antifungal activity | Propiconazole | |

| Pyridinyl | Moderate AChE inhibition | Compound 14 (IC = 12.3 µM) |

Advanced: What are the common side reactions or byproducts encountered during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.